molecular formula C23H23NO4 B3985918 2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione

2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B3985918
M. Wt: 377.4 g/mol
InChI Key: USFJVYXIDNXVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of hexahydrophthalic anhydride with appropriate aryl-substituted ethanones under reflux conditions. For instance, a common method involves dissolving hexahydrophthalic anhydride in acetonitrile, followed by the addition of anhydrous potassium carbonate and the aryl-substituted ethanone. The reaction mixture is then refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve the use of large reactors and optimized reaction conditions to ensure high yield and purity. The process may also include additional purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hexahydro-isoindole core and aryl-substituted ethanone moiety contribute to its versatility and potential for various applications .

Properties

IUPAC Name

2-[2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-15-10-12-16(13-11-15)20(25)14-28-21-9-5-4-8-19(21)24-22(26)17-6-2-3-7-18(17)23(24)27/h4-5,8-13,17-18H,2-3,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFJVYXIDNXVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2N3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-{2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.